3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-

Description

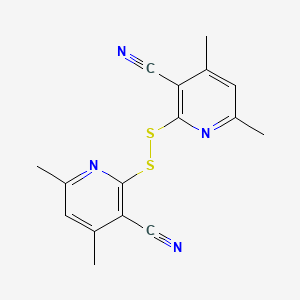

3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-] is a disulfide-containing heterocyclic compound featuring two pyridine rings linked by a dithiobis (-S-S-) bridge. Each pyridine ring is substituted with methyl groups at the 4- and 6-positions and a nitrile (-CN) group at the 3-position. This structural configuration imparts unique electronic and steric properties, making it relevant in materials science, pharmaceuticals, and organic synthesis. The nitrile group enhances electrophilicity, while the methyl substituents improve solubility in nonpolar solvents.

Properties

CAS No. |

54364-14-6 |

|---|---|

Molecular Formula |

C16H14N4S2 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[(3-cyano-4,6-dimethylpyridin-2-yl)disulfanyl]-4,6-dimethylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H14N4S2/c1-9-5-11(3)19-15(13(9)7-17)21-22-16-14(8-18)10(2)6-12(4)20-16/h5-6H,1-4H3 |

InChI Key |

PZCULZZDTAMDLF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1C#N)SSC2=C(C(=CC(=N2)C)C)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] can be achieved through the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles using potassium ferricyanide in an alkaline medium. This reaction results in the formation of a mixture of oxidation products, including bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of mild oxidation of 2-mercaptopyridines to obtain bis(pyrid-2-yl) disulfides, which are of significant practical interest due to their accessibility and biological activity .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and sulfonates.

Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiol derivatives.

Substitution: The nitrile group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Potassium ferricyanide in an alkaline medium.

Reduction: Common reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Various nucleophiles can be used to substitute the nitrile group under appropriate conditions.

Major Products Formed

Oxidation: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.

Reduction: Thiol derivatives of the original compound.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Applications in Scientific Research

1. Pharmaceutical Chemistry

- Antimicrobial Activity : Compounds similar to 3-Pyridinecarbonitrile have been investigated for their antimicrobial properties. Research indicates that modifications in the pyridine structure can enhance antibacterial efficacy against various pathogens .

- Drug Development : The compound's ability to form derivatives with different functional groups makes it a candidate for drug design, particularly in targeting specific biological pathways related to cancer and inflammation .

2. Material Science

- Polymer Chemistry : The dithiobis group allows for cross-linking in polymer matrices, which can improve the mechanical properties of materials used in coatings and adhesives. Studies show that incorporating such compounds can enhance thermal stability and resistance to solvents .

- Nanotechnology : Research into nanocomposites has demonstrated that incorporating 3-Pyridinecarbonitrile derivatives can improve electrical conductivity and mechanical strength, making them suitable for electronic applications .

3. Environmental Science

- Pollutant Degradation : The compound has been studied for its potential role in the degradation of environmental pollutants. Its chemical structure allows it to participate in redox reactions that can break down harmful substances in water systems .

Case Studies

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2,2’-dithiobis[4,6-dimethyl-] involves its interaction with molecular targets such as the zinc finger domain of the HIV-1 p7 nucleocapsid protein. The disulfide bridge in the compound plays a crucial role in forming intramolecular S–S bonds, which are essential for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-] with analogous disulfide-containing pyridine derivatives, emphasizing structural and functional differences:

Key Findings:

Reactivity: The nitrile group in 3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-] increases electrophilicity compared to DTNP’s nitro (-NO₂) group, which is a stronger electron-withdrawing moiety. This may enhance its reactivity in nucleophilic substitution or cycloaddition reactions . Unlike dipyrithione, which has oxidized pyridine rings (1,1'-dioxide), the target compound’s unoxidized pyridine core allows for greater π-π stacking interactions in materials applications .

Solubility :

- The 4,6-dimethyl groups improve solubility in organic solvents (e.g., DMSO, acetonitrile) relative to dipyrithione, which is hydrophobic. However, it is less polar than DTNP due to the absence of nitro groups .

Biological Activity: While dipyrithione is a commercial antimicrobial agent, the nitrile and methyl groups in the target compound may alter its bioactivity profile.

Synthetic Challenges :

- The steric hindrance from the 4,6-dimethyl groups may complicate synthesis compared to simpler disulfides like 4-PDS. highlights the use of sodium acetate and acetic anhydride for analogous heterocycle formation, suggesting similar conditions could be adapted .

Biological Activity

3-Pyridinecarbonitrile, 2,2'-dithiobis[4,6-dimethyl-] is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring with a nitrile group and a disulfide bridge, which contributes to its unique properties. The molecular formula is with a molecular weight of approximately 326.44 g/mol .

This compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, indicating potential antiviral activity . The presence of the disulfide bridge is crucial for forming intramolecular S–S bonds that enhance its biological efficacy.

Antiviral Activity

Research indicates that 3-Pyridinecarbonitrile derivatives can inhibit HIV replication by targeting the nucleocapsid protein. This mechanism is vital for the viral life cycle, making it a promising candidate for antiviral drug development .

Antiproliferative Effects

The compound has demonstrated antiproliferative activity against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against HeLa and A549 cell lines . The structure-activity relationship (SAR) shows that modifications such as the addition of methyl groups significantly enhance antiproliferative effects.

| Compound Modification | Cell Line | IC50 (µM) |

|---|---|---|

| Parent Compound | HeLa | 4.04 |

| Methyl Substitution | A549 | 1.30 |

| Hydroxyl Group Addition | HepG2 | 0.058 |

Study on Antiproliferative Activity

A study conducted on various pyridine derivatives highlighted that those with additional methyl or hydroxyl groups exhibited improved antiproliferative activity compared to their parent compounds. The presence of these functional groups increases hydrophobic interactions with cell membranes, facilitating better cellular uptake and efficacy in inhibiting growth .

Evaluation of Antibacterial Properties

In another investigation focusing on metal complexes formed with 3-Pyridinecarbonitrile derivatives, significant antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The complexes demonstrated lower minimum inhibitory concentrations (MICs), suggesting that the compound's coordination chemistry enhances its biological effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.